2-Chloro-4-methylbenzotrifluoride

CAS No.: 74483-46-8

Cat. No.: VC2422725

Molecular Formula: C8H6ClF3

Molecular Weight: 194.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74483-46-8 |

|---|---|

| Molecular Formula | C8H6ClF3 |

| Molecular Weight | 194.58 g/mol |

| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | OHDYNLHQHOFWGR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structure

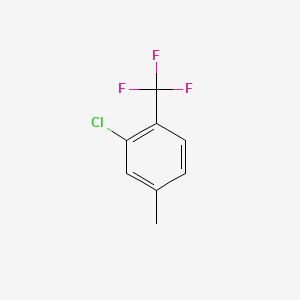

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. Its molecular structure represents an important class of halogenated compounds with both electron-withdrawing and electron-donating substituents.

Basic Identifiers

| Parameter | Information |

|---|---|

| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene |

| CAS Registry Number | 74483-46-8 |

| Molecular Formula | C8H6ClF3 |

| Molecular Weight | 194.58 g/mol |

| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |

| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |

| European Community (EC) Number | 639-337-9 |

The compound features a benzene ring with the trifluoromethyl group (CF3) at position 1, a chlorine substituent at position 2, and a methyl group at position 4 . This arrangement of substituents contributes to its unique chemical reactivity and physical properties.

Common Synonyms

The compound is known by several names in scientific and commercial contexts:

-

2-Chloro-4-methylbenzotrifluoride

-

2-Chloro-4-methyl-1-(trifluoromethyl)benzene

-

3-Chloro-4-(trifluoromethyl)toluene

Physical and Chemical Properties

2-Chloro-4-methylbenzotrifluoride possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

Chemical Properties

The chemical behavior of 2-Chloro-4-methylbenzotrifluoride is significantly influenced by its substituent groups:

-

The trifluoromethyl group (CF3) serves as a strong electron-withdrawing group, affecting the electron density of the aromatic ring and consequently its reactivity toward electrophilic and nucleophilic substitution reactions.

-

The chlorine atom at the ortho position relative to the CF3 group creates a distinct electronic environment that influences reactivity patterns.

-

The methyl group, being electron-donating, counterbalances some of the electron-withdrawing effects of the other substituents and can serve as a site for oxidation reactions .

-

The compound shows low polarity as evidenced by its XLogP3 value of 3.8, indicating limited water solubility and greater affinity for organic solvents .

Synthesis and Preparation Methods

Several methods for the synthesis of 2-Chloro-4-methylbenzotrifluoride have been documented in the scientific literature. These methods highlight different approaches to creating the specific substitution pattern on the benzene ring.

Chlorination of 4-Methylbenzotrifluoride

One documented approach involves the chlorination of 4-methylsulfonyltoluene using chlorine gas in the presence of iron catalyst and low polarity solvents:

"Make the 4-methylsulfonyltoluene under the existence of catalyzer iron, in low polar solvent, at 85~95°C of temperature, pass into chlorine and carry out the chlorination reaction generation 2-chloro-4-methylsulfonyltoluene, wherein, described low polar solvent is tetracol phenixin, methylene dichloride or the mixture of the two."

This method specifically indicates:

-

Temperature range: 85-95°C

-

Catalyst: Iron

-

Solvents: Carbon tetrachloride, dichloromethane, or a mixture of both

Reaction with Hydrogen Fluoride

Another method documented in the Journal of Fluorine Chemistry involves the reaction of precursors with hydrogen fluoride:

"Reaction Conditions: with hydrogen fluoride at 105; for 10 h; Yield given. Yields of byproduct given;"

This method, published by Marhold, A. and Klauke, E. in the Journal of Fluorine Chemistry (1981, vol. 18, pp. 281-292), represents an alternative synthetic route to obtain the compound .

Applications and Uses

Chemical Intermediate

The compound likely serves as an important intermediate in organic synthesis, particularly in the preparation of more complex structures that incorporate the trifluoromethylated aromatic moiety .

Research Findings and Analytical Data

Spectroscopic Properties

The compound's 3D structure and spectroscopic properties have been documented in several databases. The predicted collision cross-section data provides valuable information for analytical scientists using ion mobility spectrometry and mass spectrometry techniques .

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.01830 | 139.0 |

| [M+Na]+ | 217.00024 | 150.4 |

| [M+NH4]+ | 212.04484 | 146.2 |

| [M+K]+ | 232.97418 | 143.9 |

| [M-H]- | 193.00374 | 137.1 |

| [M+Na-2H]- | 214.98569 | 144.6 |

| [M]+ | 194.01047 | 140.3 |

| [M]- | 194.01157 | 140.3 |

These values are particularly useful for researchers working on analytical method development for the detection and quantification of this compound in various matrices .

Structural and Computational Properties

Several computational properties have been documented for 2-Chloro-4-methylbenzotrifluoride:

| Property | Value |

|---|---|

| Hydrogen Bond Acceptor Count | 3 |

| Exact Mass | 194.0110124 |

| Monoisotopic Mass | 194.0110124 |

| Heavy Atom Count | 12 |

| Complexity | 155 |

| Covalently-Bonded Unit Count | 1 |

These properties are valuable for computational chemists and researchers involved in molecular modeling and structure-activity relationship studies .

Related Compounds and Comparative Analysis

Similar Trifluoromethylated Compounds

The search results contain information about structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6), which differs from 2-Chloro-4-methylbenzotrifluoride by the absence of a methyl group .

A comparative analysis reveals:

-

Both compounds contain the trifluoromethyl group, which strongly influences their physical properties and chemical reactivity.

-

The presence of the additional methyl group in 2-Chloro-4-methylbenzotrifluoride alters its molecular weight, boiling point, and potentially its toxicological profile compared to 1-chloro-4-(trifluoromethyl)benzene.

-

1-Chloro-4-(trifluoromethyl)benzene has documented uses as a solvent in various applications, including fabric stain removal products, shoe care products, and in aerosol rust inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume